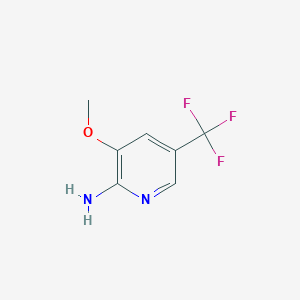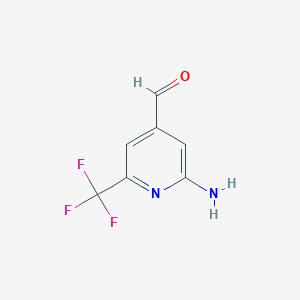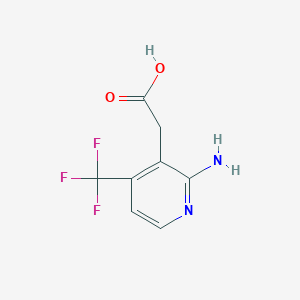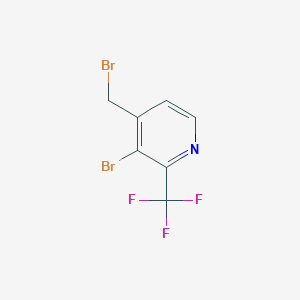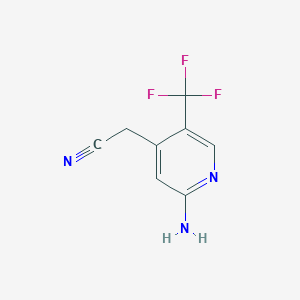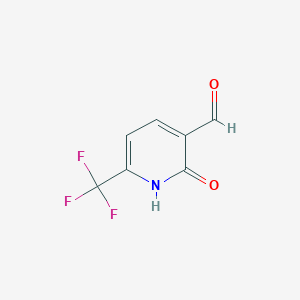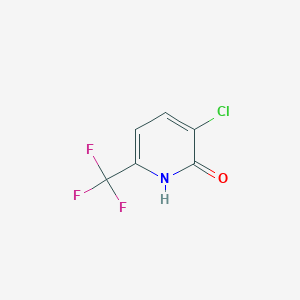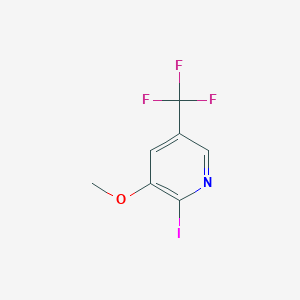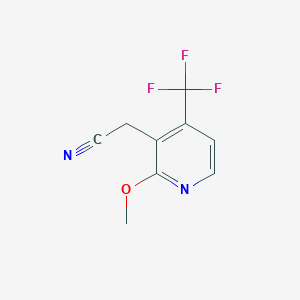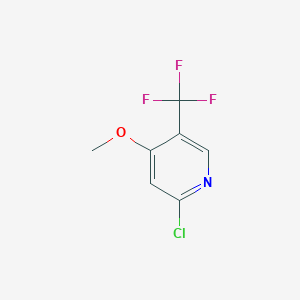
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a chemical compound that can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
The synthesis of “this compound” involves the fluorination of 2-chloro-5-trichloromethylpyridine . Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, a methoxy group, and a chlorine atom .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
“this compound” is a white to yellowish crystalline low melting solid . More detailed physical and chemical properties are not provided in the retrieved sources.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
The compound 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine has been studied in various chemical reactions. One such study explored its reaction with caesium fluoroxysulphate, producing different products depending on the solvent used, highlighting its versatile reactivity in synthesis (Stavber & Zupan, 1990). Additionally, a detailed study summarized five main synthetic methods for this compound, underscoring its importance as an intermediate in pharmaceuticals, agrochemicals, and particularly herbicides (Li Zheng-xiong, 2004).
Photophysical Evaluation
A comprehensive evaluation of 2-methoxy and 2-morpholino pyridine compounds, including derivatives of this compound, was conducted for their potential as highly emissive fluorophores. This research contributes significantly to the understanding of the photophysical properties of such compounds (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Pyridyne Formation Methods
Studies have also been conducted on methods to form 2,3-Pyridyne, an intermediate in organic synthesis, using this compound. These findings contribute to the broader understanding of pyridyne chemistry and its applications in synthesis (Walters & Shay, 1995).
Metal Complex Synthesis
This compound has also been used in the synthesis of novel metal complexes. One such study reported the synthesis of square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes, indicating its utility in the field of organometallic chemistry (Nückel & Burger, 2001).
Improved Synthesis Processes
Research has been conducted to improve the synthesis of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating the ongoing efforts to optimize the synthesis of derivatives of this compound for various applications (Xia Liang, 2007).
Catalytic Applications
The compound has been explored for its potential in catalytic applications, such as in Suzuki cross-coupling reactions to yield novel heteroarylpyridines. This suggests its potential utility in complex organic synthesis and drug discovery (Parry et al., 2002).
Safety and Hazards
When handling “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in various ways, such as through hydrogen bonding .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action of many chemical compounds .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, the presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . This compound can also interact with proteins involved in cellular signaling pathways, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule’s function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMFNUAHWLLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247070 | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227499-99-1 | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




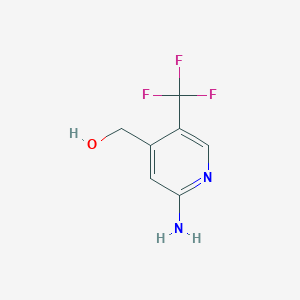
![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)
